2-Acetyl-5-fluorobenzonitrile

Übersicht

Beschreibung

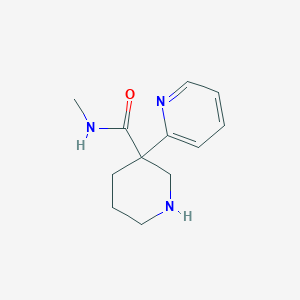

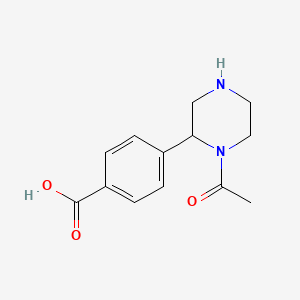

2-Acetyl-5-fluorobenzonitrile is a chemical compound with the molecular formula C9H6FNO . It is used in various chemical reactions and has a molecular weight of 163.15 g/mol .

Molecular Structure Analysis

The molecular structure of 2-Acetyl-5-fluorobenzonitrile consists of 9 carbon atoms, 6 hydrogen atoms, 1 fluorine atom, and 1 oxygen atom . The InChI code for this compound is 1S/C9H6FNO/c1-6(12)9-3-2-8(10)4-7(9)5-11/h2-4H,1H3 . The character of the H-1 orbital is of σ (bonding) type and that of the LUMO is of σ* (antibonding) type .Physical And Chemical Properties Analysis

2-Acetyl-5-fluorobenzonitrile is a powder with a melting point of 121-126°C . It has a molecular weight of 163.15 g/mol . The compound has a topological polar surface area of 40.9 Ų .Wissenschaftliche Forschungsanwendungen

Halodeboronation of Aryl Boronic Acids

2-Acetyl-5-fluorobenzonitrile is utilized in the scalable synthesis of halogenated derivatives like 2-bromo-3-fluorobenzonitrile. This involves the bromodeboronation of corresponding aryl boronic acids, demonstrating the compound's significance in generating aryl bromides and chlorides efficiently (Szumigala et al., 2004).

Structural and Electronic Properties Analysis

The compound is a subject in studies investigating the structural and electronic properties of monofluorobenzonitriles. These studies involve measuring the standard molar enthalpies of formation and vaporization, providing insights into their thermodynamic stability and phase transition properties (Ribeiro da Silva et al., 2012).

Carbon Dioxide Chemical Fixation

2-Acetyl-5-fluorobenzonitrile derivatives play a role in the fixation of CO2, converting it into quinazoline-2,4(1H,3H)-diones. This process utilizes simple monomeric tungstates as catalysts, highlighting the compound's potential in CO2 capture and conversion technologies (Kimura et al., 2012).

Electrochemical Reduction Studies

The electrochemical reduction of carbon-fluorine bonds in derivatives of 2-Acetyl-5-fluorobenzonitrile is studied to understand the reduction mechanisms. This research is significant in fields where the manipulation of carbon-fluorine bonds is crucial (Muthukrishnan & Sangaranarayanan, 2007).

Synthesis of Advanced Materials

The compound's derivatives are evaluated for their biological activity and potential in treating diseases like type 2 diabetes. They undergo in vitro enzymatic assays against relevant targets, showcasing the compound's significance in the development of new therapeutic agents (Mphahlele et al., 2020).

Safety and Hazards

The safety information for 2-Acetyl-5-fluorobenzonitrile indicates that it is necessary to avoid breathing dust/fume/gas/mist/vapors/spray . It is recommended to use this compound only outdoors or in a well-ventilated area and to keep it away from heat/sparks/open flames/hot surfaces . Protective measures such as wearing protective gloves, clothing, and eye/face protection are advised .

Eigenschaften

IUPAC Name |

2-acetyl-5-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c1-6(12)9-3-2-8(10)4-7(9)5-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPYDBZLGNHINTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetyl-5-fluorobenzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-(6-methyl-pyridin-2-yl)-amine](/img/structure/B1399228.png)

![1-(2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)pyrrolidin-1-yl)ethanone](/img/structure/B1399229.png)

![(1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-5-yl)-(6-methyl-pyridin-2-yl)-amine](/img/structure/B1399235.png)